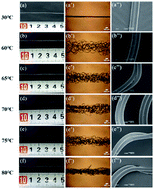Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
RSC Advances Pub Date: 2020-11-25 DOI: 10.1039/D0RA08681A
Abstract
Biodegradable three-dimensional crimped fibers were prepared by the side-by-side composite spinning of poly(lactic acid) (PLA) and low-melting point PLA (LM-PLA). The structural variation of the PLA/LM-PLA composite fibers during dry and wet heat treatment was explored systematically. It is shown that crystallization and disorientation were two key factors for the formation of the three-dimensional crimped structure of PLA/LM-PLA side-by-side composite fibers (SSCF). The wet heat-treated fiber has better crimp performance and fluffiness, and the crimp number, crimp ratio and crimp elasticity ratio of the treated PLA/LM-PLA SSCF with good comprehensive properties are 21 per 25 mm, 31.9% and 81.6%, which are similar to those of industrialized PET/PTT three-dimensional crimped fibers. The results of this study shed light on the development of novel three-dimensional crimped fibers with biodegradability.


Recommended Literature
- [1] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method
- [2] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [3] A perspective on the evolution and journey of different types of lithium-ion capacitors: mechanisms, energy-power balance, applicability, and commercialization
- [4] EPR and affinity studies of mannose–TEMPO functionalized PAMAM dendrimers†
- [5] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [6] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [7] Metallic ruthenium nanoparticles for hydrogenation of supercritical carbon dioxide†
- [8] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [9] Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazoleligands and aromatic polycarboxylate acids†
- [10] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†

Journal Name:RSC Advances
Research Products
-
CAS no.: 14941-53-8









